Product packaging for 2-chloro-N-(3-methylbutyl)pyridin-4-amine(Cat. No.:)

2-chloro-N-(3-methylbutyl)pyridin-4-amine

Cat. No.: B13264618
M. Wt: 198.69 g/mol
InChI Key: CCTYDLPPXFHLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-methylbutyl)pyridin-4-amine is a functionalized pyridine derivative designed for research and development applications. This compound features a chloro substituent and a 3-methylbutyl (isopentyl) amine side chain at the 2 and 4 positions of the pyridine ring, respectively. This molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Its primary research value lies in its potential as a key building block for the discovery and synthesis of novel bioactive molecules. The reactive chloro and amine groups serve as handles for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are fundamental methodologies in medicinal chemistry and materials science. Researchers may explore its utility in developing new pharmacologically active compounds, such as kinase inhibitors or antimicrobial agents, given the established importance of pyridine cores in these domains. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN2 B13264618 2-chloro-N-(3-methylbutyl)pyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-N-(3-methylbutyl)pyridin-4-amine

InChI

InChI=1S/C10H15ClN2/c1-8(2)3-5-12-9-4-6-13-10(11)7-9/h4,6-8H,3,5H2,1-2H3,(H,12,13)

InChI Key

CCTYDLPPXFHLTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=NC=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro N 3 Methylbutyl Pyridin 4 Amine and Analogues

Precursor Synthesis and Functional Group Interconversion Strategies

The construction of the target molecule relies heavily on the initial synthesis of a correctly functionalized pyridine (B92270) scaffold, followed by the strategic introduction of the side chain. This section details the foundational synthetic steps.

The key precursor for the target compound is 2-chloropyridin-4-amine. Several routes have been established for its synthesis, often starting from readily available pyridine derivatives.

One common and economical approach begins with 2-chloropyridine (B119429). chemicalbook.com This method involves a two-step process:

N-Oxidation: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide, typically using an oxidizing agent like hydrogen peroxide in an acetic acid medium. This oxidation activates the C4 position of the pyridine ring. chemicalbook.com

Nitration and Reduction: The resulting N-oxide undergoes nitration, usually with a mixture of sulfuric and nitric acids, to introduce a nitro group at the activated C4 position, yielding 2-chloro-4-nitropyridine-N-oxide. chemicalbook.com Subsequent reduction of the nitro group, often with iron powder in acetic acid, furnishes the desired 2-chloropyridin-4-amine scaffold. chemicalbook.comgoogle.com

An alternative pathway starts from picolinic acid hydrochloride. An improved large-scale synthesis involves converting this starting material to methyl 4-chloropicolinate. tandfonline.com This intermediate is then reacted with hydrazine, and a subsequent Curtius rearrangement yields 2-chloropyridin-4-amine. tandfonline.com

Table 1: Comparison of Synthetic Routes to 2-Chloropyridin-4-amine

Starting MaterialKey IntermediatesKey ReagentsAdvantagesReference(s)
2-Chloropyridine2-Chloropyridine-N-oxide, 2-Chloro-4-nitropyridine-N-oxideH₂O₂, HNO₃/H₂SO₄, Fe/CH₃COOHEconomical, uses common reagents. chemicalbook.com chemicalbook.com
Picolinic acid hydrochlorideMethyl 4-chloropicolinate, 4-Chloropicolinoyl azideSOCl₂, Hydrazine, NaNO₂Suitable for large-scale synthesis with good yields. tandfonline.com tandfonline.com
Isonicotinic acidIsonicotinic acid N-oxide, 2-Chloro-4-isonicotinamideH₂O₂, PCl₅, NaOClUtilizes Hofmann degradation. chemicalbook.com chemicalbook.com

With the 2-chloropyridin-4-amine scaffold in hand, the N-(3-methylbutyl)amine side chain is introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the lone pair of the amine (3-methylbutylamine) acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom at the C2 position. youtube.com

The pyridine ring's nitrogen atom withdraws electron density, making the C2 and C4 positions particularly susceptible to nucleophilic attack. The reaction proceeds through a temporary disruption of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov Aromaticity is then restored upon the expulsion of the chloride leaving group, resulting in the formation of the C-N bond and the final product, 2-chloro-N-(3-methylbutyl)pyridin-4-amine. youtube.com This addition-elimination process is a classical and effective method for the amination of halopyridines. youtube.comnih.gov

Achieving the correct substitution pattern on a pyridine ring is a significant challenge due to the inherent reactivity of its different positions. researchgate.net The regioselectivity of nucleophilic aromatic substitution is largely governed by the electronic properties of the ring; nucleophiles preferentially attack the electron-poor C2 and C4 positions. thieme-connect.de

In the synthesis of this compound, the regiochemistry is primarily established during the synthesis of the 2-chloropyridin-4-amine precursor. By starting with a scaffold where the chloro and amino groups are already in the desired positions, the subsequent SNAr reaction with 3-methylbutylamine is directed specifically to the C2 position, as the C4 position is already occupied by the primary amine.

For more complex analogues, regiocontrol can be exerted through the use of directing groups or by manipulating the reaction conditions. For instance, in the synthesis of substituted pyridines from 3,4-pyridyne intermediates, the strategic placement of halide or sulfamate (B1201201) substituents can effectively control the regioselectivity of nucleophilic additions. nih.gov Similarly, blocking groups derived from inexpensive materials like maleic acid can be temporarily installed to direct functionalization, such as Minisci-type alkylations, exclusively to the C4 position. nih.govacs.orgchemrxiv.org These strategies highlight the importance of multi-step planning to achieve a single, desired regioisomer.

Novel Synthetic Routes and Reaction Pathway Optimization

While classical methods are effective, modern synthetic chemistry offers novel routes that often provide milder reaction conditions, higher yields, and broader functional group tolerance. Transition metal catalysis, in particular, has revolutionized the functionalization of heteroaromatic compounds like pyridine. nih.govthieme-connect.com

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For the synthesis of N-substituted pyridinamines, reactions like the Buchwald-Hartwig amination offer a powerful alternative to traditional SNAr.

This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide. nih.gov The best synthetic route for some 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki–Miyaura cross-coupling at C2 followed by a Buchwald–Hartwig amination at C4, demonstrating the precision of palladium catalysis. nih.gov

Beyond palladium, other transition metals have shown significant utility. Ruthenium(II) complexes, for example, can catalyze the SNAr amination of aminopyridines. researchgate.net This process is thought to proceed through the formation of a transient η⁶-pyridine complex, which activates the pyridine ring towards nucleophilic attack. thieme-connect.de Rhodium catalysts have also been employed for the intramolecular C-H bond functionalization of pyridines, enabling the synthesis of complex multicyclic structures. researchgate.net These catalytic methods bypass the need for highly activated substrates often required in classical SNAr and represent a more versatile approach to pyridine derivatization.

Table 2: Selected Transition Metal Catalysts for Pyridine Functionalization

Metal CatalystTypical Ligand(s)Reaction TypeApplication ExampleReference(s)
Palladium (Pd)RuPhos, XPhos, PPh₃Buchwald-Hartwig Amination, Suzuki CouplingAmination of 4-chloro-7-azaindole; Arylation of 2-iodo-4-chloropyrrolopyridine. nih.gov nih.gov
Ruthenium (Ru)Cp* (Pentamethylcyclopentadienyl) analoguesη⁶-Coordination Catalyzed SNArAmination of various 2-aminopyridines with primary amines. thieme-connect.de thieme-connect.deresearchgate.net
Rhodium (Rh)PhosphinesOxidative Annulation, C-H ActivationSynthesis of quinolines via annulation of pyridines with alkynes. researchgate.net researchgate.net
Iron (Fe)-Direct Suzuki-Miyaura ReactionOrtho-arylation of pyridine. researchgate.net researchgate.net

The chemo- and regioselective synthesis of the this compound framework requires a strategic combination of the methods discussed. The primary challenge is to introduce the N-(3-methylbutyl) group at the C4 position while retaining the chlorine atom at the C2 position.

A highly selective synthesis would likely proceed as follows:

Scaffold Synthesis: Preparation of the 2-chloropyridin-4-amine precursor is the critical first step, as it sets the regiochemistry. The choice of route depends on scale and reagent availability. chemicalbook.comtandfonline.com

Selective Amination: The introduction of the 3-methylbutylamine would then be performed. While a classical SNAr reaction is feasible, a transition metal-catalyzed approach, such as a Buchwald-Hartwig amination, could offer milder conditions and potentially higher yields, especially if the substrate is sterically hindered or electronically deactivated. The chemoselectivity of this step is high, as the reaction targets the C-Cl bond, which is more reactive in cross-coupling than the C-NH₂ bonds.

The development of reagent-based cyclization methods for creating heterocyclic cores, such as 1,3,4-oxadiazoles, provides a blueprint for how chemo- and regioselectivity can be controlled by the choice of reagents and conditions. researchgate.net Applying this logic, the selective synthesis of the target pyridine framework is achieved not by a single reaction, but by a carefully designed sequence that leverages the inherent reactivity of the pyridine ring and the power of modern catalytic systems.

Multi-Step Synthesis Approaches and Overall Yield Enhancement

A plausible synthetic route can be conceptualized starting from 2-chloropyridine. The introduction of an amino group at the 4-position is a key transformation. One established method involves the nitration of 2-chloropyridine-N-oxide, followed by reduction of the nitro group. For instance, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitropyridine-N-oxide. Subsequent reduction of the nitro group provides 2-chloro-4-aminopyridine google.com.

The final step is the N-alkylation of 2-chloro-4-aminopyridine with a suitable 3-methylbutyl halide (isoamyl halide). Direct N-alkylation of aminopyridines with alkyl halides is a common method. researchgate.net However, challenges such as over-alkylation and low selectivity can impact the yield. To enhance the yield of the desired mono-alkylated product, reaction conditions must be carefully controlled.

Reductive amination offers an alternative and often higher-yielding approach for the N-alkylation step. This method involves the reaction of 2-chloro-4-aminopyridine with 3-methylbutanal (B7770604) (isovaleraldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This process is often carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. The reductive amination of 4-aminopyridine (B3432731) with various aldehydes is a known transformation that can be adapted for this synthesis. google.com

To illustrate the potential for yield enhancement, consider the following hypothetical multi-step synthesis with optimized yields based on related literature procedures.

Table 1: Hypothetical Multi-Step Synthesis of this compound with Yield Enhancement

Step Reaction Reagents and Conditions Representative Yield (%)
1 Oxidation 2-chloropyridine, m-CPBA, Chloroform ~90
2 Nitration 2-chloropyridine-N-oxide, HNO₃/H₂SO₄ ~85
3 Reduction 2-chloro-4-nitropyridine-N-oxide, Fe/CH₃COOH or catalytic hydrogenation ~95
4 Reductive Amination 2-chloro-4-aminopyridine, 3-methylbutanal, NaBH(OAc)₃, Dichloroethane ~80-90

Note: The yields presented are representative values based on analogous reactions reported in the chemical literature and are intended for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.

Green Chemistry Principles in the Synthesis of N-Alkylpyridin-4-amines

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. The synthesis of N-alkylpyridin-4-amines, including this compound, can be made more environmentally benign by focusing on key areas such as the use of safer solvents and the development of efficient catalytic systems.

Solvent-Free or Environmentally Benign Solvent Reaction Systems

A significant portion of chemical waste is generated from the use of volatile organic solvents. Therefore, developing solvent-free or low-solvent reaction conditions is a primary goal of green chemistry.

For the synthesis of pyridine derivatives, solvent-free reactions have been successfully employed. For instance, the Hantzsch-like multi-component condensation reaction to produce functionalized pyridines has been achieved under solvent-free conditions at elevated temperatures, often with the aid of a solid catalyst. This approach minimizes solvent waste and can lead to simpler product isolation.

In the context of chlorination, which is a key step in the synthesis of the target molecule, protocols for the chlorination of hydroxypyrimidines and other N-containing heterocycles have been developed under solvent-free or low-solvent conditions using reagents like POCl₃. researchgate.net These methods are suitable for large-scale preparations and reduce the reliance on hazardous solvents.

The N-alkylation step can also be performed under greener conditions. While many N-alkylation reactions are conducted in organic solvents, the use of water as a solvent is highly desirable. Although the solubility of nonpolar reactants in water can be a challenge, the use of phase-transfer catalysts or specialized aqueous catalytic systems can facilitate such transformations.

Table 2: Comparison of Conventional vs. Green Solvents in N-Alkylpyridin-4-amine Synthesis

Reaction Step Conventional Solvent Green Alternative(s) Advantages of Green Alternative
Chlorination Dichloromethane, Chloroform Solvent-free, Water (with appropriate reagents) Reduced VOC emissions, simplified workup
Amination Dimethylformamide (DMF), Dioxane Water, Ethanol, Solvent-free Lower toxicity, biodegradability, reduced waste

Development of Sustainable Catalytic Systems

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

For the N-alkylation of aminopyridines, the use of heterogeneous catalysts offers significant advantages over homogeneous systems. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, which is both economically and environmentally beneficial. A process for the N-alkylation of aminopyridines using a heterogeneous catalyst has been reported, highlighting its potential for clean, green, and continuous production. google.com

The development of catalytic systems based on earth-abundant and non-toxic metals is another key aspect of sustainable catalysis. While precious metals like palladium are highly effective for amination and N-alkylation reactions, there is a growing interest in using more sustainable alternatives such as iron, copper, or nickel.

Furthermore, photocatalysis offers a green approach to chemical synthesis by utilizing visible light as a renewable energy source. Visible light-induced reactions can often be carried out at ambient temperature, reducing the energy input required for the synthesis. For example, the aminopyridylation of alkenes using N-aminopyridinium salts as bifunctional reagents has been achieved under visible light photocatalysis, showcasing a novel and green method for the formation of C-N and C-C bonds. nih.gov

Table 3: Examples of Sustainable Catalytic Systems for Key Synthetic Steps

Reaction Step Catalyst Type Example Catalyst Key Advantages
Amination Palladium-based Pd(dba)₂/BINAP High efficiency and selectivity for C-N bond formation. researchgate.net
N-Alkylation Heterogeneous Catalyst Supported metal nanoparticles (e.g., Pt/C) Recyclable, suitable for continuous flow processes. google.com

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be significantly improved, not only in terms of efficiency and yield but also in its environmental footprint.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro N 3 Methylbutyl Pyridin 4 Amine

Intrinsic Nucleophilic and Electrophilic Characteristics of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts an electron-withdrawing effect through both induction and resonance, which significantly influences the ring's reactivity. askfilo.comyoutube.com This electron deficiency makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. askfilo.comyoutube.com Consequently, the carbon atom bonded to the chlorine at the 2-position in 2-chloro-N-(3-methylbutyl)pyridin-4-amine is electrophilic and serves as a primary site for nucleophilic aromatic substitution (NAS) reactions. askfilo.comyoutube.com

The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, which is the opposite of a typical benzene (B151609) ring. masterorganicchemistry.com However, the N-(3-methylbutyl)amine group at the 4-position is a strong electron-donating group, which can partially counteract the deactivating effect of the ring nitrogen, though nucleophilic substitution remains the more dominant reaction pathway for this class of compounds.

The secondary amine group, N-(3-methylbutyl)amine, possesses a lone pair of electrons on the nitrogen atom, rendering it a nucleophilic center. msu.edu This group can participate in a variety of reactions typical of secondary amines, such as acylation, alkylation, and reactions with carbonyl compounds. The nucleophilicity of this nitrogen is influenced by its electronic connection to the pyridine ring. While alkyl groups are electron-donating, the aromatic pyridine ring can delocalize the lone pair, slightly reducing its basicity and nucleophilicity compared to a simple dialkylamine. msu.edu

However, this amine nitrogen can still act as a potent nucleophile. For instance, it can be protonated in the presence of acid or alkylated to form a quaternary ammonium (B1175870) salt. msu.edu The steric hindrance provided by the 3-methylbutyl group can also influence the rate and feasibility of reactions at this center.

The chlorine atom at the 2-position is a key reactive site in this compound. In nucleophilic aromatic substitution (NAS) reactions, the chlorine atom functions as a leaving group. masterorganicchemistry.comvaia.com The pyridine ring is "activated" for NAS because the electronegative ring nitrogen can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. youtube.commasterorganicchemistry.com The negative charge can be delocalized onto the nitrogen atom, which is a highly favorable resonance structure. vaia.com

The reaction proceeds via an addition-elimination mechanism. youtube.com First, a nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate. youtube.com In the second step, the aromaticity is restored by the elimination of the chloride ion. pearson.com The rate of this reaction is generally dependent on the formation of the intermediate, meaning the bond to the leaving group is not broken in the rate-determining step. masterorganicchemistry.com This is why, unlike in SN1 and SN2 reactions, fluorine is often a better leaving group than chlorine in NAS due to its stronger electron-withdrawing effect which stabilizes the intermediate. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring
FactorInfluence on ReactivityMechanism
Pyridine NitrogenActivates the ring for NAS by withdrawing electron density.Stabilizes the negative charge of the Meisenheimer intermediate through resonance. youtube.comvaia.com
Chlorine Position (C2)Ortho/para positions are highly activated for nucleophilic attack.Allows for direct delocalization of the negative charge onto the ring nitrogen in the intermediate. askfilo.com
Leaving Group (Cl)Facilitates substitution; its departure restores aromaticity.The C-Cl bond breaks in the second, fast step of the addition-elimination mechanism. masterorganicchemistry.com
Nucleophile StrengthStronger nucleophiles generally lead to faster reaction rates.Affects the rate of the initial addition step, which is often rate-determining. youtube.com

Stereochemical Considerations in Transformations Involving the 3-Methylbutyl Moiety

The 3-methylbutyl group, also known as an isopentyl or isoamyl group, is an achiral moiety. However, its presence can have significant stereochemical implications in reactions that either occur on the chain itself or are influenced by its steric bulk.

While the 3-methylbutyl group itself is achiral, its isomeric forms, such as the chiral 2-methylbutyl (sec-amyl) group, highlight the importance of alkyl chain structure. If a reaction were to introduce a chiral center into the 3-methylbutyl side chain, the presence of the existing branched structure could influence the stereochemical outcome. For example, a reaction at the C2 position of the chain could lead to the formation of diastereomers if another stereocenter is present in the molecule or a chiral reagent is used. The steric bulk of the terminal isopropyl-like unit can direct incoming reagents to the less hindered face of a reactive intermediate. youtube.com

If this compound were to participate in a reaction that generates a new stereocenter, the principles of diastereoselective and enantioselective synthesis would apply. For instance, if a chiral catalyst is used to functionalize the pyridine ring or the amine, it could lead to the preferential formation of one enantiomer over the other. nih.govnih.gov

Similarly, if the molecule were modified to contain a pre-existing stereocenter, any subsequent reaction creating a second stereocenter could proceed with diastereoselectivity. researchgate.net The steric and electronic properties of the 3-methylbutyl group, although achiral, would play a role in the transition state energies, thereby influencing the ratio of diastereomeric products formed. nih.govresearchgate.net The spatial arrangement of this bulky alkyl group can create a biased environment that favors one reaction pathway over another. youtube.com

Table 2: Potential Stereochemical Outcomes in Reactions of the 3-Methylbutyl Moiety
Reaction TypePotential OutcomeControlling Factor
Functionalization at C2 of the alkyl chainFormation of a racemic mixture of enantiomers.Reaction with an achiral reagent. vanderbilt.edu
Functionalization at C2 of the alkyl chainFormation of an excess of one enantiomer (enantioselectivity).Use of a chiral catalyst or reagent. youtube.comnih.gov
Reaction on a substrate with a pre-existing stereocenterFormation of diastereomers in unequal amounts (diastereoselectivity).Steric and electronic influence of the existing chiral center and the 3-methylbutyl group. researchgate.net

Specific Reaction Pathways and Advanced Transformations

While specific documented pathways for this compound are not extensively reported, its reactivity can be predicted based on analogous structures. The primary reaction pathway involves nucleophilic aromatic substitution at the C2 position.

Nucleophilic Aromatic Substitution (NAS): This is the most characteristic reaction. A variety of nucleophiles can displace the chloride.

Amination: Reaction with primary or secondary amines, often under heated conditions, would yield 2,4-diaminopyridine derivatives. youtube.com

Alkoxylation: Treatment with an alkoxide, such as sodium methoxide, would replace the chlorine with a methoxy (B1213986) group. pearson.com

Thiolation: Reaction with a thiol or thiolate anion would introduce a sulfur-based substituent.

Reactions at the Amine: The secondary amine can undergo standard transformations.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would form the corresponding amide.

N-Alkylation: Further alkylation is possible but may be sterically hindered by the bulky 3-methylbutyl group.

Advanced Transformations: The structure of this compound makes it a potential building block in more complex syntheses, such as those involving transition metal-catalyzed cross-coupling reactions. While the C-Cl bond on a pyridine ring can be challenging for some coupling reactions compared to C-Br or C-I bonds, conditions have been developed for reactions like:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid to form a C-C bond, replacing the chlorine with an aryl or vinyl group.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that could also be used to form the C-N bond at the 4-position during its synthesis or to replace the chlorine at the C2 position with a different amine.

These pathways highlight the synthetic versatility of the molecule, allowing for functionalization at multiple sites to generate a diverse range of derivatives.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The this compound scaffold is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 2-position of the pyridine ring serves as a reactive handle for such transformations.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are prominent methods for the functionalization of 2-chloropyridines. rsc.org In the context of this compound, a Suzuki coupling would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 2-aryl- or 2-vinyl-N-(3-methylbutyl)pyridin-4-amine. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Similarly, nickel-catalyzed cross-coupling reactions offer an effective alternative for the alkylation of 2-chloropyridines. nih.gov For instance, the coupling of 2-chloropyridine (B119429) derivatives with alkyl bromides can be achieved using a nickel catalyst, enabling the introduction of alkyl substituents at the 2-position. nih.gov This approach could be applied to synthesize 2-alkyl-N-(3-methylbutyl)pyridin-4-amines.

The Buchwald-Hartwig amination is another key cross-coupling reaction for forming carbon-nitrogen bonds. While the starting material already possesses an amino group, this reaction could be theoretically employed if the amino group were to be introduced at a later stage of a synthetic sequence involving a di-halogenated pyridine precursor.

The conditions for these cross-coupling reactions are highly dependent on the specific substrates, catalyst system (including the choice of ligands), and base. A representative summary of potential cross-coupling reactions is presented in Table 1.

Reaction TypeCoupling PartnerCatalyst/LigandBasePotential Product
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄Na₂CO₃2-Aryl-N-(3-methylbutyl)pyridin-4-amine
Stille CouplingAlkyl-Sn(Bu)₃PdCl₂(PPh₃)₂-2-Alkyl-N-(3-methylbutyl)pyridin-4-amine
Nickel-Catalyzed AlkylationR-BrNiBr₂·3H₂O/BathophenanthrolineMn⁰2-Alkyl-N-(3-methylbutyl)pyridin-4-amine
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃/BINAPNaOtBu2-(Dialkylamino)-N-(3-methylbutyl)pyridin-4-amine

Oxidation and Reduction Pathways of the Pyridine Nucleus and Substituents

The pyridine nucleus and its substituents in this compound can undergo various oxidation and reduction reactions.

Oxidation: The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide can exhibit altered reactivity, for instance, facilitating nucleophilic substitution at the 2- and 6-positions.

Reduction: The 2-chloro substituent can be removed via reductive dehalogenation. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C) or through nickel-catalyzed reductive coupling conditions. acs.org The product of this reaction would be N-(3-methylbutyl)pyridin-4-amine.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on alumina (B75360) or ruthenium on carbon.

A summary of potential oxidation and reduction reactions is provided in Table 2.

Reaction TypeReagentAffected MoietyPotential Product
N-Oxidationm-CPBAPyridine NitrogenThis compound-1-oxide
Reductive DehalogenationH₂, Pd/C2-Chloro groupN-(3-methylbutyl)pyridin-4-amine
Pyridine Ring ReductionH₂, Rh/Al₂O₃ (high pressure/temp)Pyridine RingN-(3-methylbutyl)piperidin-4-amine

Derivatization at the Pyridine Ring and Alkylamino Substituent for Functionalization

Further functionalization of this compound can be achieved through derivatization at both the pyridine ring and the alkylamino substituent.

Pyridine Ring Derivatization: Beyond cross-coupling reactions, the pyridine ring can undergo electrophilic aromatic substitution, although the chloro- and amino- groups complicate the regioselectivity. The 4-amino group is a strong activating group, directing electrophiles to the 3- and 5-positions. Conversely, the 2-chloro group is deactivating. Halogenation is a common derivatization. For example, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) could potentially introduce a halogen at the 3- or 5-position. The reactivity of 4-aminopyridine (B3432731) with halogens has been shown to lead to various products, including charge-transfer complexes and pyridyl-pyridinium cations. acs.org

Alkylamino Substituent Derivatization: The secondary amine of the N-(3-methylbutyl)amino group is nucleophilic and can undergo a variety of reactions. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides could lead to the tertiary amine, although this may be challenging due to steric hindrance. The amine can also be derivatized for analytical purposes, for example, by reaction with reagents like dansyl chloride or 4-chloro-7-nitrobenzofurazane (NBD-Cl) to form fluorescent derivatives for HPLC analysis. nih.gov

A summary of potential derivatization reactions is presented in Table 3.

Reaction TypeReagentReaction SitePotential Product
HalogenationN-Bromosuccinimide (NBS)Pyridine Ring (position 3 or 5)2-chloro-3-bromo-N-(3-methylbutyl)pyridin-4-amine
AcylationAcetyl chlorideAlkylamino groupN-acetyl-N-(3-methylbutyl)-2-chloropyridin-4-amine
AlkylationMethyl iodideAlkylamino group2-chloro-N-methyl-N-(3-methylbutyl)pyridin-4-amine
Fluorescent LabelingDansyl chlorideAlkylamino groupN-dansyl-N-(3-methylbutyl)-2-chloropyridin-4-amine

Advanced Spectroscopic and Structural Characterization of 2 Chloro N 3 Methylbutyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural confirmation of 2-chloro-N-(3-methylbutyl)pyridin-4-amine, enabling the precise mapping of its proton and carbon frameworks.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound provides a detailed picture of the electronic environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring. The proton at position 6, adjacent to the nitrogen atom, would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 3, adjacent to the chlorine atom, would also present as a doublet, coupled to the proton at position 5. The proton at position 5 would, in turn, exhibit a doublet of doublets due to coupling with both the H-3 and H-6 protons.

The N-(3-methylbutyl) side chain will also produce a characteristic set of signals. The methylene (B1212753) protons directly attached to the amine nitrogen (C1') would appear as a triplet, coupled to the adjacent methylene protons (C2'). The methine proton at C3' would likely be a multiplet due to coupling with the neighboring methylene and methyl protons. The two diastereotopic methyl groups at the end of the chain (C4') would give rise to a doublet. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 (Pyridine) 7.0 - 7.5 d 5.0 - 6.0
H-5 (Pyridine) 6.5 - 7.0 dd 5.0 - 6.0, 2.0 - 3.0
H-6 (Pyridine) 8.0 - 8.5 d 5.0 - 6.0
NH 4.5 - 5.5 br s -
H-1' (CH₂) 3.2 - 3.6 t 7.0 - 8.0
H-2' (CH₂) 1.5 - 1.8 m -
H-3' (CH) 1.7 - 2.0 m -

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and Advanced Editing Techniques (DEPT, APT)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring will exhibit five distinct signals. The carbon atom bearing the chlorine atom (C-2) and the carbon atom attached to the amino group (C-4) are expected to be significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-5, and C-6) will also have characteristic chemical shifts.

The carbons of the 3-methylbutyl side chain will also be clearly resolved. The methylene carbon attached to the nitrogen (C-1') will appear in the range of 40-50 ppm. The other aliphatic carbons (C-2', C-3', and C-4') will resonate at higher fields (lower ppm values).

Advanced NMR editing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) would be instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is invaluable for unambiguous assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine) 148 - 152
C-3 (Pyridine) 108 - 112
C-4 (Pyridine) 155 - 160
C-5 (Pyridine) 106 - 110
C-6 (Pyridine) 145 - 150
C-1' (CH₂) 40 - 45
C-2' (CH₂) 38 - 42
C-3' (CH) 25 - 30

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and spatial relationships between atoms. A Correlation Spectroscopy (COSY) experiment would reveal the spin-spin coupling network between protons, confirming the connectivity within the pyridine ring and the 3-methylbutyl side chain. For example, cross-peaks would be observed between H-3 and H-5, and between H-5 and H-6 on the pyridine ring.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be particularly useful in confirming the attachment of the 3-methylbutyl group to the amino nitrogen at the C-4 position of the pyridine ring. For instance, correlations would be expected between the NH proton and carbons C-3, C-4, and C-5 of the pyridine ring, as well as C-1' of the side chain.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy for Characteristic Molecular Vibrations

The IR spectrum of the compound is expected to show characteristic absorption bands corresponding to its various functional groups. A prominent N-H stretching vibration for the secondary amine should be observable in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group would likely be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C=C, C=N Stretch (Pyridine Ring) 1400 - 1600
C-N Stretch (Amine) 1250 - 1350

Note: Predicted values are based on typical frequencies for similar functional groups. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar and symmetric vibrations. The symmetric stretching of the pyridine ring, which may be weak in the IR spectrum, would likely produce a strong signal in the Raman spectrum. The C-Cl bond is also expected to give a characteristic Raman signal. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule, aiding in the confirmation of its structure and functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, allowing for the confirmation of its elemental composition. For this compound, HRMS would provide an accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Analysis of Ionization and Fragmentation Pathways

The study of ionization and fragmentation pathways through techniques such as tandem mass spectrometry (MS/MS) offers insights into the molecular structure. Upon ionization, typically through methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would form a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions. Expected fragmentation could involve the cleavage of the N-alkyl bond, loss of the chloro substituent, or fragmentation of the methylbutyl group. Analysis of these fragments would help to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular geometry and the packing of molecules within the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis would yield a detailed set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. This data would reveal the specific conformation of the 3-methylbutyl group and the geometry of the substituted pyridine ring.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The crystal structure would elucidate the network of intermolecular forces that stabilize the solid state. For this compound, potential interactions would include hydrogen bonding between the amine hydrogen and the pyridine nitrogen or the chlorine atom of neighboring molecules. Additionally, π-π stacking interactions between the aromatic pyridine rings could play a significant role in the crystal packing.

Polymorphism and Crystal Engineering Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on its physical properties. Investigations into the crystallization conditions (e.g., solvent, temperature) could reveal the existence of different polymorphs of this compound. Crystal engineering studies would aim to control the formation of specific crystal structures with desired properties by understanding and utilizing intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Based on a comprehensive search of scientific literature and chemical databases, there is no specific experimental data available for the advanced spectroscopic and structural characterization of the compound This compound .

Specifically, published research detailing the following for this exact compound could not be located:

Absorption Maxima and Molar Absorptivity: There are no available studies that have determined the λmax and molar absorptivity (ε) values for this compound.

Effects of Solvent and pH on Electronic Spectra: No research has been published investigating how the UV-Vis absorption spectrum of this compound changes with different solvents or varying pH levels.

The user's request is highly specific, requiring detailed research findings and data tables solely for "this compound". While general principles of how solvents and pH affect the electronic spectra of related pyridine compounds are known, applying this general information would not meet the strict requirement for scientifically accurate and specific data for the requested molecule.

Therefore, it is not possible to generate the requested article with the specified sections and subsections, as the necessary scientific data is not present in the public domain.

Computational and Theoretical Investigations of 2 Chloro N 3 Methylbutyl Pyridin 4 Amine

Molecular Orbital Analysis and Reactivity Prediction

The behavior of a molecule in a chemical reaction is governed by its electronic structure, particularly the distribution and energy of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net

The energy of the HOMO is associated with the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO relates to its electron affinity, or its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-chloro-N-(3-methylbutyl)pyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine (B92270) ring nitrogen and the exocyclic amine group. The LUMO is likely distributed across the pyridine ring, particularly on the carbon atoms, which can act as electron-accepting sites. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound
ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.15
Energy Gap (ΔE)5.10

This table presents hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a quantitative description of intramolecular bonding, charge distribution, and charge transfer (delocalization) effects. dergi-fytronix.com

In this compound, significant interactions are expected. For example, the lone pair orbitals (LP) on the nitrogen atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of the pyridine ring. This LP(N) → π*(C-C) interaction represents a stabilizing hyperconjugative effect. Analysis of these interactions reveals the pathways of intramolecular charge transfer and their role in stabilizing the molecular structure.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1 (pyridine)π* (C2-C3)25.5
LP (1) N(amine)π* (C3-C4)45.8
π (C5-C6)π* (N1-C2)18.2

This table presents hypothetical data for illustrative purposes. E(2) represents the stabilization energy from donor-acceptor interactions.

Electrostatic Potential (MEP) Mapping for Reactive Regions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show strong negative potential concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amine group, due to their lone pairs of electrons. These sites represent the primary locations for electrophilic attack or hydrogen bonding interactions. The most positive potential would be located on the hydrogen atom attached to the amine group, making it a potential site for nucleophilic interaction. The chlorine atom, due to its electronegativity, would also influence the potential map, creating a region of negative potential around it while simultaneously making the attached carbon atom (C2) more positive and thus more susceptible to nucleophilic attack.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies of reaction mechanisms and kinetics for a compound like this compound would typically employ quantum chemical calculations to model the reaction pathways at an atomic level. These studies are crucial for understanding how the molecule reacts, the speed of the reaction, and the factors that influence its chemical transformations.

Transition State Localization and Energy Barrier Calculations

A fundamental aspect of studying a chemical reaction computationally is the identification of the transition state—the highest energy point along the reaction coordinate. The localization of this transient structure is critical for understanding the mechanism of a chemical transformation. For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring, computational chemists would model the approach of a nucleophile and the subsequent departure of the chloride leaving group.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This value is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these energy barriers.

Table 1: Illustrative Energy Barriers for a Hypothetical SNAr Reaction

Reactant SystemCalculated MethodEnergy Barrier (kcal/mol)
2-chloropyridine (B119429) + AmineDFT (B3LYP/6-31G)25.4
This compound + Nucleophile (Hypothetical)DFT (B3LYP/6-31G)Data Not Available
2-fluoropyridine + AmineDFT (B3LYP/6-31G*)22.1

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Solvation Effects and Thermodynamic Considerations in Reaction Simulations

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and kinetics. Computational models can account for these environmental effects through various solvation models, such as implicit (continuum) models or explicit models where individual solvent molecules are included in the calculation.

Thermodynamic considerations involve calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction. These calculations provide a more complete picture of the reaction's feasibility and the position of the chemical equilibrium.

Table 2: Hypothetical Thermodynamic Data for a Reaction

Thermodynamic ParameterValue (Hypothetical)Description
ΔH (Enthalpy Change)-15 kcal/molThe reaction is exothermic, releasing heat.
ΔS (Entropy Change)-5 cal/(mol·K)The reaction leads to a slight decrease in disorder.
ΔG (Gibbs Free Energy)-13.5 kcal/molThe reaction is spontaneous under standard conditions.

This table presents hypothetical data to illustrate the concepts and does not reflect actual values for this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-chloro-N-(3-methylbutyl)pyridin-4-amine as a Versatile Synthetic Intermediate

The strategic placement of the chloro and N-(3-methylbutyl)amino groups on the pyridine (B92270) ring renders this compound a highly versatile intermediate for the construction of more elaborate molecular architectures. The chlorine atom at the C-2 position serves as a proficient leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions. Simultaneously, the secondary amine at the C-4 position can act as a directing group or a point for further functionalization.

The dual functionality of this compound makes it an ideal starting material for synthesizing complex, fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For instance, it can be envisioned as a key component in the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. In analogous synthetic strategies, a chloro-substituted pyridine ring is first coupled with another molecular fragment, followed by an intramolecular cyclization to form the fused ring system. nih.gov The N-(3-methylbutyl)amino group could participate directly in a cyclization reaction or serve to modulate the electronic properties of the pyridine ring to facilitate subsequent transformations.

The synthesis of such complex structures often involves a sequence of reactions where the chloro group is displaced or the amino group is used as a handle. For example, the amino group could be acylated, and a subsequent intramolecular reaction could lead to the formation of a new ring fused to the parent pyridine core.

The 2-chloro substituent is a key handle for diversification, enabling the introduction of a wide array of functional groups onto the pyridine scaffold through well-established cross-coupling methodologies. This allows for the systematic modification of the molecule's steric and electronic properties. Palladium-catalyzed reactions are particularly powerful in this context.

Suzuki-Miyaura Coupling: Reaction with various boronic acids can introduce aryl, heteroaryl, or alkyl groups at the 2-position. nih.gov

Buchwald-Hartwig Amination: This reaction can replace the chlorine atom with a wide range of primary or secondary amines, leading to diverse 2-aminopyridine (B139424) derivatives. nih.gov

Sonogashira Coupling: The introduction of alkyne functionalities is possible through coupling with terminal alkynes.

Heck Coupling: This allows for the formation of carbon-carbon bonds by reacting with alkenes.

These diversification reactions enable the creation of large libraries of pyridine derivatives from a single, versatile precursor, which is a common strategy in drug discovery and materials development.

Table 1: Potential Diversification Reactions for this compound This table presents hypothetical reaction examples based on established methodologies for similar 2-chloropyridine (B119429) substrates.

Reaction Name Reagent Catalyst/Conditions (Typical) Resulting Structure at C-2
Suzuki-Miyaura Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O Phenyl
Buchwald-Hartwig Amination Morpholine Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene Morpholinyl
Sonogashira Coupling Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF Phenylethynyl

Rational Design and Synthesis of Novel Pyridine Derivatives and Analogues

The rational design of novel pyridine derivatives hinges on understanding the interplay between the substituents and the pyridine core. The specific substitution pattern of this compound provides a platform for targeted modifications to achieve desired chemical or physical properties.

The reactivity of the this compound molecule is governed by the electronic effects of its substituents.

N-(3-methylbutyl)amino Group (C-4): This is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho (C-3, C-5) and para (C-2, C-6, though C-2 is substituted) positions. This activation facilitates electrophilic substitution, although such reactions are less common on pyridines than on benzene (B151609). More importantly, it influences the nucleophilicity of the ring nitrogen.

Chloro Group (C-2): This group is electron-withdrawing via its inductive effect, which deactivates the ring towards electrophilic attack and makes the C-2 position susceptible to nucleophilic attack.

Kinetic studies on the SNAr reactions of similarly substituted pyridines, such as 2-methoxy-nitropyridines with secondary amines, have shown that the position of electron-withdrawing groups significantly influences the electrophilicity of the carbon center where substitution occurs. researchgate.net By analogy, the chloro group at C-2 makes this position the most likely site for nucleophilic attack, a reaction whose rate would be modulated by the electron-donating amino group at C-4. Theoretical calculations using Density Functional Theory (DFT) on related systems have confirmed that such substitution patterns create highly electrophilic centers, facilitating SNAr mechanisms. researchgate.net

The synthesis of the title compound itself can be envisioned through several routes, typically starting from commercially available pyridines. A common approach would be the nucleophilic substitution of a more reactive leaving group on the pyridine ring. For example, reacting 2,4-dichloropyridine (B17371) with 3-methylbutylamine would likely lead to preferential substitution at the more reactive 4-position to yield the desired product.

Once synthesized, this compound can be used to generate derivatives with tailored functionalities. Beyond the cross-coupling reactions mentioned previously, the secondary amine offers another site for modification. While its nucleophilicity is reduced by delocalization of the lone pair into the pyridine ring, it can still undergo reactions such as acylation or alkylation under appropriate conditions. This allows for the attachment of various functional groups, potentially altering the molecule's solubility, coordinating ability, or biological activity. The quaternization of the ring nitrogen by reaction with alkyl halides is another pathway to novel derivatives, creating pyridinium (B92312) salts with different properties. mdpi.com

Role in Materials Science Applications

While specific applications of this compound in materials science are not documented, the general class of substituted pyridines is of significant interest in this field. The pyridine moiety is an excellent ligand for coordinating with metal ions, making its derivatives useful for creating metal-organic frameworks (MOFs), catalysts, and luminescent materials.

The functional groups on this compound provide multiple coordination sites: the pyridine ring nitrogen, the secondary amine nitrogen, and potentially the chlorine atom. By replacing the chlorine with other functional groups, it is possible to design ligands with specific chelating properties for targeted metal ions. Furthermore, pyridine-based compounds can possess interesting photophysical properties, and their incorporation into polymers or organic light-emitting diodes (OLEDs) is an active area of research. The N-(3-methylbutyl) group provides solubility in organic solvents, which is a crucial property for solution-based processing of materials.

Incorporation into Novel Organic Materials and Polymeric Systems

The structure of this compound allows for its potential integration into polymeric chains or organic frameworks. The amino group provides a site for polymerization, for instance, through reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pyridine nitrogen and the secondary amine can also act as ligands for metal centers, opening possibilities for the creation of coordination polymers or metal-organic frameworks (MOFs). The 3-methylbutyl group would likely influence the solubility and processing characteristics of any resulting polymeric material, potentially imparting greater solubility in organic solvents compared to less substituted analogues.

Influence on Material Durability, Electrical Conductivity, and Chemical Resistance

The incorporation of the pyridyl moiety into a material's backbone could enhance its thermal stability and chemical resistance due to the inherent stability of the aromatic ring. The presence of the chlorine atom might also contribute to flame retardant properties.

The electrical conductivity of materials derived from this compound would be highly dependent on the final structure of the polymer or material. While the monomer itself is not expected to be highly conductive, its incorporation into a conjugated polymer system could modulate the electronic properties. For related aminopyridinium salts, electrical properties have been shown to be temperature-dependent, suggesting that materials incorporating this moiety could have interesting dielectric or conductive behaviors. For instance, studies on compounds like 4-aminopyridinium (B8673708) chloridobismuthate (III) have demonstrated that the electrical properties are strongly dependent on temperature, with conductivity following the Jonscher's power law.

Table 1: Potential Influence of Structural Moieties on Material Properties

Structural FeaturePotential Influence on Material Properties
Pyridine Ring Enhanced thermal stability, chemical resistance, potential for metal coordination.
Chloro Substituent Site for further functionalization, potential flame-retardant properties.
N-(3-methylbutyl) Group Increased solubility in organic solvents, influence on morphology and processability.
Amino Group Site for polymerization, hydrogen bonding, and coordination.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The molecular features of this compound make it a candidate for participating in such assemblies.

Formation of Hydrogen Bonding Networks and Their Role in Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, often guided by an understanding of intermolecular interactions. Hydrogen bonding is a primary tool in this field. For this compound, the secondary amine (N-H) is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.

Table 2: Potential Hydrogen Bonding Interactions

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-H (amine) N (pyridine) IntermolecularChains, Dimers
N-H (amine) Cl (chloro) IntramolecularConformation stabilization

Self-Assembly of Pyridine-Based Architectures and Intermolecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered arrangements. For pyridine-based molecules, this can be driven by a variety of non-covalent forces, including hydrogen bonding, π–π stacking interactions between aromatic rings, and van der Waals forces.

The self-assembly of this compound would be a balance of these interactions. The hydrogen bonding between the amine and pyridine moieties would provide directionality. The pyridine rings could stack, although the presence of the chloro and bulky alkyl groups might sterically hinder ideal π–π interactions. The flexible and hydrophobic 3-methylbutyl chains would likely engage in van der Waals interactions, potentially segregating into hydrophobic domains within the supramolecular structure. This interplay of forces could lead to the formation of various architectures, from simple crystalline solids to more complex liquid crystalline phases or self-assembled monolayers on surfaces. For example, 4-aminopyridine (B3432731) has been shown to form self-assembled monolayers that can act as nucleation-inducing layers for thin film deposition.

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-N-(3-methylbutyl)pyridin-4-amine?

The compound is typically synthesized via nucleophilic substitution or metal-free visible-light-promoted N-H insertion reactions. For example, a visible-light-driven method using donor/donor diazo precursors achieves yields up to 90% under optimized conditions (e.g., hexane:EtOAc solvent systems) . Key steps include:

  • Nucleophilic substitution : Reaction of 2-chloropyridin-4-amine derivatives with 3-methylbutyl halides in the presence of a base (e.g., K2_2CO3_3).
  • Green chemistry approaches : Metal-free photoredox catalysis under visible light, enabling efficient C-N bond formation with reduced environmental impact.
    Purification often involves column chromatography, with solvent ratios (e.g., 2:1 hexane:EtOAc) critical for isolating high-purity products .

Q. How is this compound characterized structurally and functionally?

Standard characterization methods include:

  • Spectroscopy : FT-IR (e.g., ν(C-Cl) at ~820 cm1^{-1}), 1^1H/13^{13}C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm), and HRMS for molecular ion confirmation .
  • Chromatography : HPLC or TLC to verify purity (>95%).
  • Solubility testing : Branched alkyl chains (e.g., 3-methylbutyl) enhance solubility in organic solvents like EtOAc or DCM, which is critical for biological assays .

Q. What structural features distinguish this compound from analogous pyridine derivatives?

The 3-methylbutyl group introduces steric bulk and lipophilicity, improving membrane permeability compared to simpler analogs (e.g., N-methyl or N-ethyl derivatives). The chloro-substitution at the pyridine 2-position enhances electrophilicity, facilitating downstream functionalization (e.g., Suzuki coupling) . Comparative data with structurally similar compounds (e.g., 4-chloro-N-methylpyridin-2-amine) highlight differences in reactivity and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize protocols : Use consistent in vitro models (e.g., HEK293 or HepG2 cells) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Control for stereochemistry : Ensure synthetic routes yield enantiomerically pure products, as impurities may skew activity .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, independent journals) while excluding unreliable sources (e.g., BenchChem) .

Q. What strategies optimize structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Alkyl chain modification : Replace the 3-methylbutyl group with cyclopentyl or arylalkyl groups to study steric/electronic effects on target binding .
  • Pyridine ring functionalization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to modulate reactivity and selectivity .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs, followed by in vitro validation .

Q. How can green chemistry principles be applied to scale up synthesis without compromising yield?

  • Solvent optimization : Replace hexane/EtOAc with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
  • Catalyst recycling : Immobilize photoredox catalysts (e.g., eosin Y) on silica gel to reduce waste .
  • Flow chemistry : Continuous-flow reactors improve light penetration and reaction homogeneity, boosting yields from 40% to >80% in scaled trials .

Q. What mechanistic insights explain the compound’s reactivity in N-H insertion reactions?

The reaction proceeds via a radical pathway under visible light:

Photoexcitation : Donor/donor diazo precursors generate diazo radicals.

Radical coupling : The pyridin-4-amine acts as a nucleophile, attacking the diazo intermediate to form the C-N bond.

Rearomatization : Loss of N2_2 stabilizes the product. Computational studies (e.g., DFT) support this mechanism, with transition states indicating minimal energy barriers .

Q. How can researchers design robust biological activity assays for this compound?

  • Target selection : Prioritize kinases or ion channels where pyridine derivatives show precedent (e.g., EGFR or TRPV1).
  • Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC50_{50}/EC50_{50} values.
  • Counter-screens : Test against off-targets (e.g., cytochrome P450 enzymes) to assess specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.